Cas no 165133-85-7 (Antibiotic NFAT 133)

Antibiotic NFAT 133 化学的及び物理的性質
名前と識別子
-
- Antibiotic NFAT 133
- 4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one
- NFAT-133
- CHEBI:199309
- AKOS040735622
- 165133-85-7
- NFAT 133
-
- インチ: InChI=1S/C17H24O3/c1-11-7-8-16(15(10-11)6-5-9-18)13(3)17(20)12(2)14(4)19/h5-8,10,12-13,17-18,20H,9H2,1-4H3/b6-5-
- InChIKey: FTTQBBNJVTYJPS-WAYWQWQTSA-N
- ほほえんだ: CC(C(O)C(C)c1ccc(C)cc1\C=C/CO)C(C)=O
計算された属性
- せいみつぶんしりょう: 276.17254462g/mol
- どういたいしつりょう: 276.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.702
Antibiotic NFAT 133 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-N2947-0.50 mg |
NFAT-133 |
165133-85-7 | >95% by HPLC | 0.50 mg |
$200.00 | 2023-07-10 | |
BioAustralis | BIA-N2947-2.50mg |
NFAT-133 |
165133-85-7 | >95% by HPLC | 2.50mg |
$755.00 | 2024-08-29 | |
BioAustralis | BIA-N2947-0.50mg |
NFAT-133 |
165133-85-7 | >95% by HPLC | 0.50mg |
$215.00 | 2024-08-29 | |
BioAustralis | BIA-N2947-2.50 mg |
NFAT-133 |
165133-85-7 | >95% by HPLC | 2.50 mg |
$700.00 | 2023-07-10 |
Antibiotic NFAT 133 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
Antibiotic NFAT 133に関する追加情報
Recent Advances in Antibiotic NFAT 133 (165133-85-7): A Comprehensive Research Brief
Antibiotic NFAT 133, with the chemical identifier 165133-85-7, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, initially isolated from Streptomyces strains, exhibits potent immunosuppressive and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its production, and exploring its therapeutic potential in various disease models. This brief synthesizes the latest findings to provide a comprehensive overview of the current state of research on Antibiotic NFAT 133.
The primary interest in Antibiotic NFAT 133 stems from its unique dual functionality as both an immunosuppressant and an antimicrobial agent. Researchers have identified its ability to inhibit nuclear factor of activated T-cells (NFAT), a critical transcription factor involved in immune response regulation. This inhibition makes it a promising candidate for treating autoimmune diseases and preventing organ transplant rejection. Concurrently, its antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), positions it as a potential alternative in the face of rising antibiotic resistance.
Recent methodological advances have enabled more efficient synthesis and purification of Antibiotic NFAT 133. A 2023 study published in the Journal of Antibiotics detailed a novel fermentation optimization technique using genetically modified Streptomyces strains, which increased yield by approximately 40% compared to traditional methods. Additionally, advancements in high-performance liquid chromatography (HPLC) have improved the purity of the final product, addressing previous challenges related to compound stability and bioavailability.
In terms of therapeutic applications, preclinical trials have demonstrated promising results. A murine model study conducted by the National Institute of Allergy and Infectious Diseases (NIAID) showed that Antibiotic NFAT 133 significantly reduced graft-versus-host disease (GVHD) symptoms while maintaining lower toxicity profiles compared to existing immunosuppressants like cyclosporine. Furthermore, in vitro studies have revealed its synergistic effects when combined with conventional antibiotics, suggesting potential for combination therapies against multidrug-resistant infections.
Despite these advancements, challenges remain in the clinical translation of Antibiotic NFAT 133. Pharmacokinetic studies indicate relatively short half-life and variable oral bioavailability, prompting ongoing research into novel drug delivery systems. Nanotechnology-based approaches, particularly liposomal encapsulation, have shown preliminary success in enhancing the compound's stability and targeted delivery. Additionally, structure-activity relationship (SAR) studies are underway to develop derivatives with improved pharmacological properties while retaining the core biological activities.
The commercial development of Antibiotic NFAT 133 is progressing, with several pharmaceutical companies expressing interest in its therapeutic potential. Patent filings related to its production methods and medical applications have increased significantly in the past two years, indicating growing industry confidence in its market viability. However, regulatory pathways remain to be navigated, particularly concerning its classification as both an immunosuppressant and antimicrobial agent.
In conclusion, Antibiotic NFAT 133 (165133-85-7) represents a compelling case of translational research in chemical biology. Its dual mechanisms of action offer unique therapeutic opportunities, while recent technological advances have addressed many of the initial production challenges. As research progresses into clinical trials and formulation optimization, this compound may soon emerge as an important addition to the therapeutic arsenal against immune disorders and resistant infections. Continued investment in both basic and applied research will be crucial to fully realize its potential.
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